N-(2-bromo-4-methylphenyl)-5-oxoprolinamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-5-oxoprolinamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a 5-oxoprolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-5-oxoprolinamide typically involves the reaction of 2-bromo-4-methylphenylamine with 5-oxoprolinamide under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromo-4-methylphenyl)-5-oxoprolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-5-oxoprolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-5-oxoprolinamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and catalysis .
Comparison with Similar Compounds
- N-(2-bromo-4-methylphenyl)acetamide
- N-(2-bromo-4-methylphenyl)biphenyl-4-carboxamide
Comparison: N-(2-bromo-4-methylphenyl)-5-oxoprolinamide is unique due to the presence of the 5-oxoprolinamide moiety, which imparts distinct chemical and biological properties. Compared to N-(2-bromo-4-methylphenyl)acetamide, it has a more complex structure, potentially leading to different reactivity and applications. The biphenyl derivative, on the other hand, may exhibit different binding affinities and selectivity due to the extended aromatic system .
Properties
Molecular Formula |
C12H13BrN2O2 |
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Molecular Weight |
297.15 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H13BrN2O2/c1-7-2-3-9(8(13)6-7)15-12(17)10-4-5-11(16)14-10/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
COHBXPYCNSCGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCC(=O)N2)Br |
Origin of Product |
United States |
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